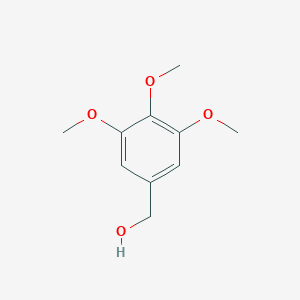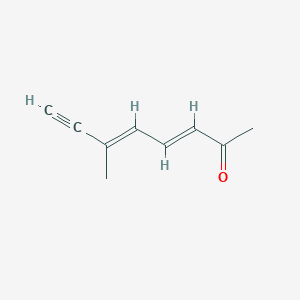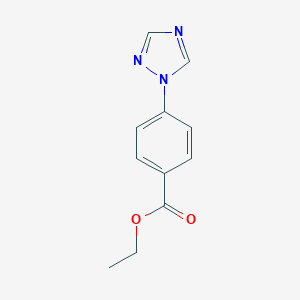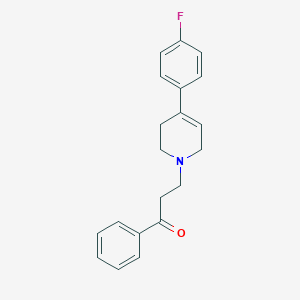
N-Phprop-fphetp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phprop-fphetp is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound belongs to the class of phenylpropylamines and has been synthesized through various methods. In
Aplicaciones Científicas De Investigación
N-Phprop-fphetp has been found to have potential applications in various scientific research areas such as neuroscience, pharmacology, and toxicology. This compound has been studied for its effects on the central nervous system, including its ability to modulate the release of neurotransmitters such as dopamine and serotonin. It has also been found to have an impact on the cardiovascular system, with studies showing its ability to increase heart rate and blood pressure.
Mecanismo De Acción
The mechanism of action of N-Phprop-fphetp is not fully understood. However, it is believed to act as a monoamine transporter inhibitor, specifically targeting the dopamine and serotonin transporters. This results in an increase in the levels of these neurotransmitters in the synaptic cleft, leading to an increase in their effects on the central nervous system.
Efectos Bioquímicos Y Fisiológicos
N-Phprop-fphetp has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animal studies. It has also been found to increase heart rate and blood pressure, indicating its potential as a cardiovascular stimulant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Phprop-fphetp in lab experiments is its high purity, which can be achieved through various synthesis methods. This ensures that the results obtained from experiments are accurate and reliable. However, one of the limitations is the lack of information on its long-term effects on the central nervous system and cardiovascular system, which could limit its potential applications in research.
Direcciones Futuras
There are several future directions for the study of N-Phprop-fphetp. One area of research could be to investigate its potential as a treatment for various neurological and psychiatric disorders such as depression and anxiety. Another area of research could be to explore its potential as a cardiovascular stimulant for the treatment of conditions such as hypotension. Additionally, further research could be conducted to determine the long-term effects of N-Phprop-fphetp on the central nervous system and cardiovascular system.
Conclusion:
In conclusion, N-Phprop-fphetp is a chemical compound with potential applications in various scientific research areas such as neuroscience, pharmacology, and toxicology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of N-Phprop-fphetp in various research areas.
Métodos De Síntesis
N-Phprop-fphetp can be synthesized through various methods, including reductive amination, condensation reaction, and Friedel-Crafts acylation. One of the most common methods is the reductive amination of phenylacetone with N-propylhydroxylamine in the presence of a reducing agent such as sodium borohydride. This method yields a high purity product with a yield of up to 80%.
Propiedades
Número CAS |
152565-98-5 |
|---|---|
Nombre del producto |
N-Phprop-fphetp |
Fórmula molecular |
C20H20FNO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
3-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C20H20FNO/c21-19-8-6-16(7-9-19)17-10-13-22(14-11-17)15-12-20(23)18-4-2-1-3-5-18/h1-10H,11-15H2 |
Clave InChI |
OLGLBVCVFJOXSD-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CCC(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CC=C1C2=CC=C(C=C2)F)CCC(=O)C3=CC=CC=C3 |
Sinónimos |
N-(1-phenylpropionyl)-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine N-PhProp-FPheTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



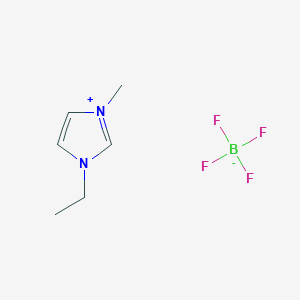
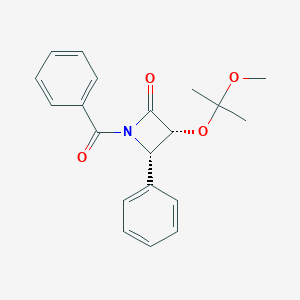
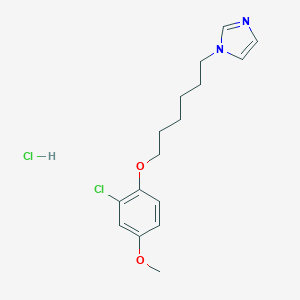
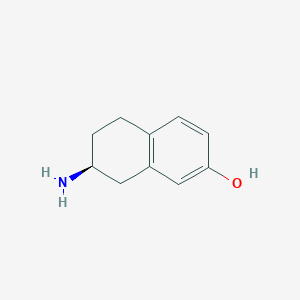
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
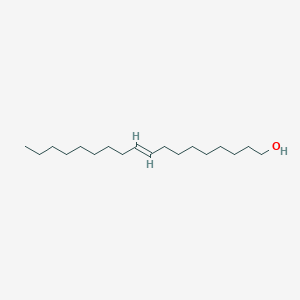
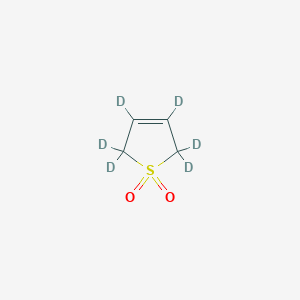
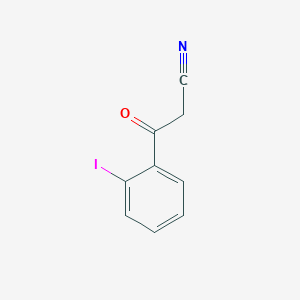
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
